
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane is a chemical compound with the molecular formula C12H19NO2Si It is a member of the dioxazasilocane family, which are cyclic compounds containing silicon, oxygen, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane typically involves the reaction of phenylsilane with a suitable dioxazasilocane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated control systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as distillation and crystallization, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silanes. Substitution reactions can result in various substituted dioxazasilocane derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as silicones and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3,6,2-dioxazasilocane: A similar compound with a different substituent on the silicon atom.
2,6-Dimethyl-2-phenyl-1,3,6,2-dioxazasilocane: Another related compound with variations in the substituents.
Uniqueness
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane is unique due to its specific structural arrangement and the presence of both phenyl and dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
71573-91-6 |
|---|---|
Fórmula molecular |
C12H19NO2Si |
Peso molecular |
237.37 g/mol |
Nombre IUPAC |
2,2-dimethyl-6-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C12H19NO2Si/c1-16(2)14-10-8-13(9-11-15-16)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clave InChI |
RXZDSYTUPGJQBR-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OCCN(CCO1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
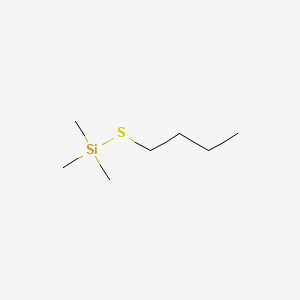
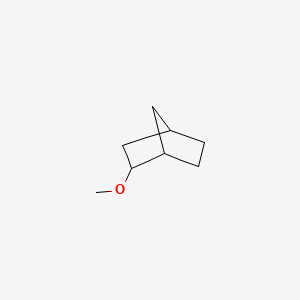
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
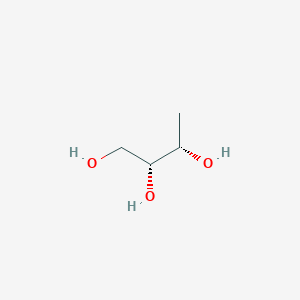
![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
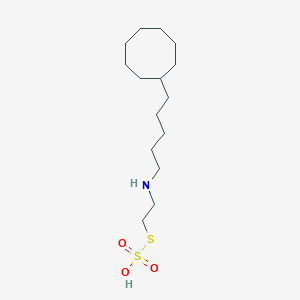
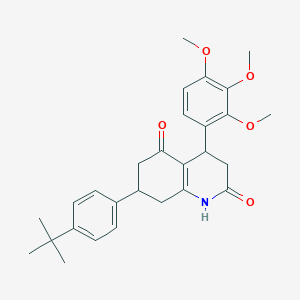
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
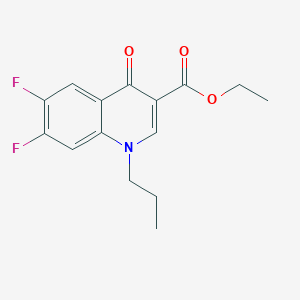
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)

